molecular formula C7H12O3 B2445590 (2S)-2-(Oxolan-2-yl)propanoic acid CAS No. 2248219-60-3

(2S)-2-(Oxolan-2-yl)propanoic acid

Cat. No. B2445590
CAS RN: 2248219-60-3
M. Wt: 144.17
InChI Key: PAUJCMUQMZXIJQ-ZBHICJROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(Oxolan-2-yl)propanoic acid, also known as homoproline, is an amino acid derivative that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2S)-2-(Oxolan-2-yl)propanoic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-(Oxolan-2-yl)propanoic acid has anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and chronic pain. It has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2S)-2-(Oxolan-2-yl)propanoic acid in lab experiments is its ability to stabilize peptide conformations, which can be useful in the synthesis of peptides and peptidomimetics. However, one limitation is that it can be difficult to synthesize in large quantities, which can make it expensive and time-consuming to use in lab experiments.

Future Directions

There are several future directions for the study of (2S)-2-(Oxolan-2-yl)propanoic acid. One area of research could be the development of more efficient and cost-effective synthesis methods. Another area of research could be the investigation of its potential as a treatment for other conditions, such as cancer and cardiovascular disease. Additionally, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

(2S)-2-(Oxolan-2-yl)propanoic acid can be synthesized through a variety of methods, including the reaction of (S)-proline with ethyl glyoxylate, followed by hydrogenation and hydrolysis. Another method involves the reaction of (S)-proline with ethyl oxalate, followed by reduction and hydrolysis. These methods have been studied extensively and have been proven to be effective in producing high yields of (2S)-2-(Oxolan-2-yl)propanoic acid.

Scientific Research Applications

(2S)-2-(Oxolan-2-yl)propanoic acid has been found to have potential applications in various fields of scientific research. In the field of organic chemistry, it has been used as a chiral building block for the synthesis of various compounds. It has also been used in the synthesis of peptides and peptidomimetics due to its ability to stabilize peptide conformations.
In the field of medicinal chemistry, (2S)-2-(Oxolan-2-yl)propanoic acid has been studied for its potential as a drug candidate. It has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and chronic pain. It has also been studied for its potential as a treatment for Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides.

properties

IUPAC Name

(2S)-2-(oxolan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(7(8)9)6-3-2-4-10-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUJCMUQMZXIJQ-ZBHICJROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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